2-(4-Bromo-2-methoxyphenyl)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-(4-Bromo-2-methoxyphenyl)-1-(piperidin-1-yl)ethanone is an organic compound that features a brominated aromatic ring, a methoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-1-(piperidin-1-yl)ethanone typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formation of Ethanone: The brominated product is then reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form the ethanone derivative.
Piperidine Substitution: Finally, the ethanone derivative undergoes nucleophilic substitution with piperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Bromo-2-methoxyphenyl)-1-(piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study the interactions of brominated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and the piperidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methoxyphenyl)-1-(piperidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-2-methoxyphenyl)-1-(piperidin-1-yl)ethanone: Similar structure but with a fluorine atom instead of bromine.
2-(4-Iodo-2-methoxyphenyl)-1-(piperidin-1-yl)ethanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromo-2-methoxyphenyl)-1-(piperidin-1-yl)ethanone imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-18-13-10-12(15)6-5-11(13)9-14(17)16-7-3-2-4-8-16/h5-6,10H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHAZUXUWABLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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